REACTION_CXSMILES
|
CO/[CH:3]=[CH:4]/[C:5]([O:7][Si](C)(C)C)=[CH2:6].[C:12](#[N:15])[CH:13]=[CH2:14].Cl.C1COCC1>C1C=CC=CC=1>[O:6]=[C:5]1[CH2:7][CH2:14][C:13]([C:12]#[N:15])=[CH:3][CH2:4]1
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Name
|
|
Quantity
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5.65 mL
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Type
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reactant
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Smiles
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CO/C=C/C(=C)O[Si](C)(C)C
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Name
|
|
Quantity
|
1.91 mL
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Type
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reactant
|
Smiles
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C(C=C)#N
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Name
|
|
Quantity
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9.67 mL
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Type
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solvent
|
Smiles
|
C1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir for 16 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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CUSTOM
|
Details
|
the volatiles were removed in vacuo (23° C. water bath)
|
Type
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STIRRING
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Details
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After being stirred at ambient temperature for 3 hours
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Duration
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3 h
|
Type
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EXTRACTION
|
Details
|
the reaction mixture was extracted with diethyl ether
|
Type
|
WASH
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Details
|
The organic layer was washed with de-ionized water (2×), brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo (23° C. water bath)
|
Type
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CUSTOM
|
Details
|
The residue was purified by MPLC on silica gel (
|
Type
|
WASH
|
Details
|
a gradient elution of 0-50% hexanes/acetone)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo (23° C. water bath)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |